N-{4-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide
Description
Properties
Molecular Formula |
C14H15N5O3S |
|---|---|
Molecular Weight |
333.37 g/mol |
IUPAC Name |
N-[4-(1,3,4-thiadiazol-2-ylcarbamoyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C14H15N5O3S/c20-12(17-13-18-15-9-23-13)10-1-3-11(4-2-10)16-14(21)19-5-7-22-8-6-19/h1-4,9H,5-8H2,(H,16,21)(H,17,18,20) |
InChI Key |
LFFYIGVOGLFFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
Thiosemicarbazide derivatives serve as precursors for 1,3,4-thiadiazole formation. In a method adapted from Shah et al., 5-amino-1,3,4-thiadiazole-2-thiol is synthesized via cyclization of thiosemicarbazide with ethyl oxalyl monochloride in the presence of phosphoryl chloride (POCl₃). This reaction proceeds under reflux conditions (80–100°C), yielding 5-amino-1,3,4-thiadiazol-2-carboxylic acid ethyl ester as an intermediate. Subsequent hydrolysis with aqueous lithium hydroxide (LiOH) in methanol affords the free carboxylic acid derivative, a critical building block for further functionalization.
Oxathiazolone-Thiadiazole Conversion
An alternative route involves the conversion of 1,3,4-oxathiazol-2-one to 1,3,4-thiadiazole. As demonstrated by Li et al., condensation of acylated amines with (chlorothio)formyl chloride generates oxathiazolone intermediates, which are treated with ethyl cyanoformate (ECF) in n-dodecane to form 1,2,4-thiadiazole-5-carboxylic acid ethyl esters. Hydrolysis under mild basic conditions (LiOH/MeOH) produces the corresponding carboxylic acid, which undergoes decarboxylation to yield the 1,3,4-thiadiazole scaffold.
Formation of the Carbamoyl Linkage
The carbamoyl group (-NH-C(=O)-) bridges the 1,3,4-thiadiazole ring and the phenyl group. This linkage is established via amide coupling reactions using carbodiimide-based reagents.
EDC/HOBt-Mediated Amidation
A robust method involves the activation of carboxylic acids with N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt). For instance, 1,3,4-thiadiazole-2-carboxylic acid is reacted with p-phenylenediamine in acetonitrile at room temperature, yielding N-(4-aminophenyl)-1,3,4-thiadiazole-2-carboxamide. The reaction achieves >75% yield when conducted under inert atmosphere (argon or nitrogen) to minimize side reactions.
Direct Condensation with Isocyanates
In cases where carboxylic acids are unstable, direct condensation with isocyanates is employed. Patented methodologies describe the reaction of 1,3,4-thiadiazol-2-amine with 4-isocyanatophenyl morpholine-4-carboxamide in tetrahydrofuran (THF), catalyzed by triethylamine (TEA). This one-pot synthesis avoids intermediate isolation, achieving 68–72% yield after recrystallization from ethanol.
Incorporation of the Morpholine Carboxamide Moiety
The morpholine carboxamide group is introduced via acyl chloride coupling or Ullmann-type reactions .
Acyl Chloride Coupling
Morpholine-4-carboxylic acid is converted to its acyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). This acyl chloride is then reacted with N-(4-aminophenyl)-1,3,4-thiadiazole-2-carboxamide in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. The reaction requires strict moisture control to prevent hydrolysis, with yields ranging from 65% to 82%.
Ullmann-Type Coupling
For sterically hindered substrates, copper(I)-catalyzed Ullmann coupling is preferred. A mixture of 4-iodophenyl morpholine-4-carboxamide, 1,3,4-thiadiazol-2-amine, copper iodide (CuI), and N,N-dimethylglycine (DMG) in dimethyl sulfoxide (DMSO) is heated at 110°C for 24 hours. This method achieves moderate yields (55–60%) but offers compatibility with electron-deficient aromatic systems.
Optimization and Characterization
Reaction Conditions
-
Temperature : Amidation reactions proceed optimally at 20–25°C, while cyclization requires elevated temperatures (80–100°C).
-
Solvents : Polar aprotic solvents (acetonitrile, DMF) enhance carbodiimide-mediated couplings, whereas DMSO improves copper-catalyzed reactions.
-
Catalysts : DMF (0.1–0.5 eq) accelerates acyl chloride formation, while CuI (10 mol%) is critical for Ullmann couplings.
Analytical Validation
-
Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum of the target compound exhibits characteristic signals at δ 8.2 ppm (thiadiazole C-H), δ 7.6–7.8 ppm (aromatic protons), and δ 3.4–3.7 ppm (morpholine methylene groups).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 402.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including nucleophilic substitution reactions. The 1,3,4-thiadiazole ring system exhibits remarkable reactivity, particularly at the 2nd and 5th positions . Common reagents used in these reactions include hydrazonoyl halides and triethylamine. Major products formed from these reactions include various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-{4-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a decrease in the proliferation of cancer cells and induces apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structure is distinguished by its morpholine-4-carboxamide group, which contrasts with substituents in analogs:
- Sulfonamide derivatives (e.g., N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide): These exhibit reduced solubility due to the hydrophobic benzenesulfonamide group but show strong DHFR inhibition (IC₅₀ < 1 μM in some cases) .
- Acetyl and halogenated derivatives (e.g., N-(4-((E)-1-(((Z)-5-acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-chlorobenzamide): Chlorophenyl or acetyl groups enhance metabolic stability and target selectivity, particularly against VEGFR-2 .
Computational and Mechanistic Insights
Molecular docking studies on sulfonamide derivatives reveal hydrogen bonding with DHFR’s active site (e.g., Asp54, Leu22) . The target compound’s morpholine oxygen may form additional interactions with polar residues, enhancing selectivity. Conversely, acetylated derivatives in show stronger VEGFR-2 binding due to hydrophobic interactions with chlorophenyl groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of thiadiazole intermediates with morpholine-carboxamide derivatives. Key steps include:
- Use of acetonitrile or ethanol as solvents under reflux conditions .
- Catalysts such as iodine and triethylamine for cyclization reactions to form the thiadiazole core .
- Purification via recrystallization or column chromatography to achieve >95% purity .
- Critical Parameters : Temperature control (60–80°C) and reaction time (1–3 hours) are essential to avoid side products like sulfur byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- 1H/13C NMR Spectroscopy : To verify the presence of the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and morpholine carboxamide groups (δ 3.5–4.0 ppm for morpholine protons) .
- ESI-MS : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (e.g., ~369.4 g/mol for related analogs) .
- HPLC : Purity validation using C18 columns with mobile phases like acetonitrile/water .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC50 comparisons to known inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Approach :
- Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring, morpholine replacement) .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GSK-3β or EGFR .
- Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Analysis : Correlate IC50 values with electronic (Hammett constants) or steric (Taft parameters) properties of substituents .
Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?
- Case Example : If analog A shows potent antimicrobial activity in one study but not another:
- Reproducibility Checks : Verify assay conditions (e.g., pH, bacterial strain variability) .
- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation, which may mask activity .
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation in specific models .
Q. How can the mechanism of enzyme inhibition be elucidated for this compound?
- Experimental Workflow :
- Kinetic Studies : Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., HIV-1 protease) to visualize binding modes .
- Cellular Pathway Analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
